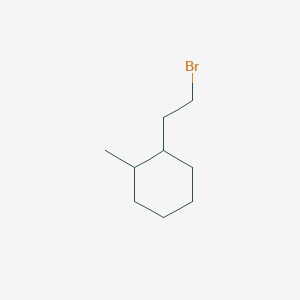
1-(2-Bromoethyl)-2-methylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoethyl)-2-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromoethyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Bromoethyl)-2-methylcyclohexane can be synthesized through several methods. One common approach involves the bromination of 2-methylcyclohexanol followed by a substitution reaction with ethylene bromide. The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum bromide to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and minimize by-products.
化学反应分析
Types of Reactions
1-(2-Bromoethyl)-2-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Elimination: Alkenes such as 2-methylcyclohexene.
Oxidation: Alcohols or ketones like 2-methylcyclohexanol or 2-methylcyclohexanone.
科学研究应用
1-(2-Bromoethyl)-2-methylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Bromoethyl)-2-methylcyclohexane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations and biological studies.
相似化合物的比较
Similar Compounds
1-(2-Bromoethyl)benzene: Similar in structure but with a benzene ring instead of a cyclohexane ring.
2-Bromoethylcyclohexane: Lacks the methyl group present in 1-(2-Bromoethyl)-2-methylcyclohexane.
1-(2-Chloroethyl)-2-methylcyclohexane: Contains a chlorine atom instead of a bromine atom.
Uniqueness
This compound is unique due to the presence of both a bromoethyl group and a methyl group on the cyclohexane ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies.
属性
分子式 |
C9H17Br |
|---|---|
分子量 |
205.13 g/mol |
IUPAC 名称 |
1-(2-bromoethyl)-2-methylcyclohexane |
InChI |
InChI=1S/C9H17Br/c1-8-4-2-3-5-9(8)6-7-10/h8-9H,2-7H2,1H3 |
InChI 键 |
MFZXNFDKGSOMGR-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCC1CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


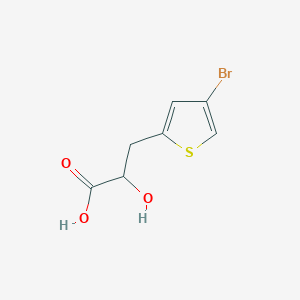
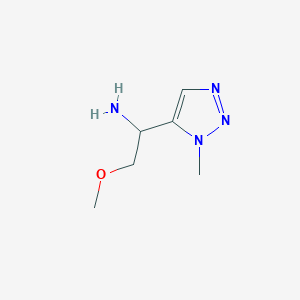
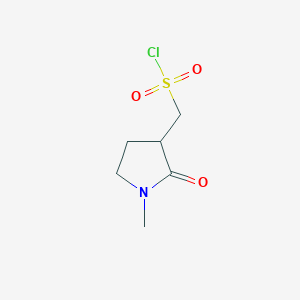
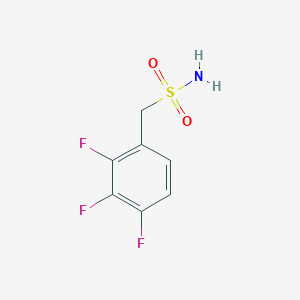
![1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13208070.png)
amine](/img/structure/B13208076.png)
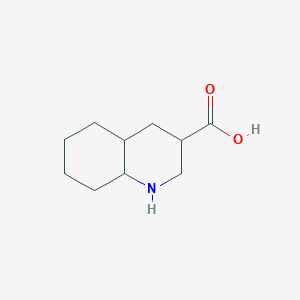
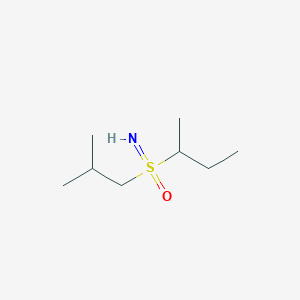
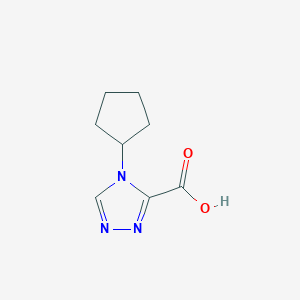
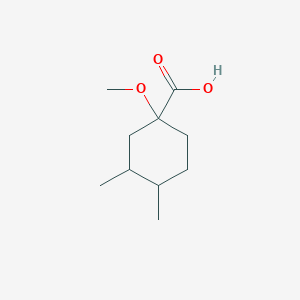
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide](/img/structure/B13208098.png)
![(1S)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13208106.png)
amine](/img/structure/B13208111.png)

